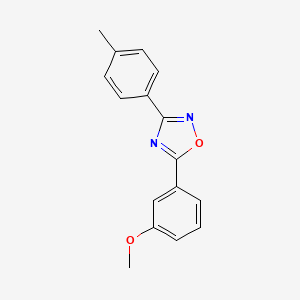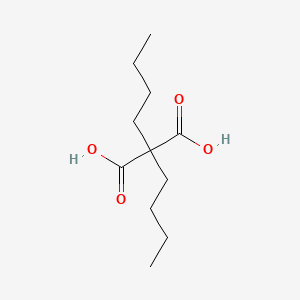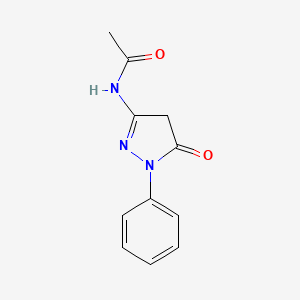
5-(3-Methoxyphenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole
Overview
Description
5-(3-Methoxyphenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that contains an oxadiazole ring, which is known for its biological activity.
Mechanism of Action
The mechanism of action of 5-(3-Methoxyphenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole is not fully understood. However, studies have suggested that it may act through various pathways, such as the inhibition of enzymes or the modulation of signaling pathways. For example, in antimicrobial studies, it has been suggested that this compound may inhibit bacterial cell wall synthesis or disrupt the integrity of the bacterial membrane.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific application and experimental conditions. In antimicrobial studies, this compound has been shown to inhibit the growth of various bacterial and fungal strains. In anticancer studies, it has been found to induce apoptosis in cancer cells and inhibit tumor growth. In anti-inflammatory studies, it has been shown to reduce inflammation and oxidative stress.
Advantages and Limitations for Lab Experiments
One advantage of using 5-(3-Methoxyphenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole in lab experiments is its potential for various applications. It has been studied for its antimicrobial, anticancer, and anti-inflammatory activities, among others. Another advantage is its relative ease of synthesis, which allows for the production of large quantities of the compound. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in various applications.
Future Directions
In the future, further studies are needed to fully understand the mechanism of action of 5-(3-Methoxyphenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole. This will allow for the optimization of its use in various applications. Additionally, studies are needed to determine its potential toxicity and side effects, which will be important for its eventual clinical use. Other future directions include the development of more efficient synthesis methods and the exploration of its potential applications in other fields, such as materials science and catalysis.
Scientific Research Applications
The potential applications of 5-(3-Methoxyphenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole in scientific research are vast. It has been studied for its antimicrobial, anticancer, and anti-inflammatory activities. In antimicrobial studies, this compound has shown promising results against various bacterial and fungal strains. In anticancer studies, it has been found to induce apoptosis in cancer cells and inhibit tumor growth. In anti-inflammatory studies, it has been shown to reduce inflammation and oxidative stress.
properties
IUPAC Name |
5-(3-methoxyphenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-11-6-8-12(9-7-11)15-17-16(20-18-15)13-4-3-5-14(10-13)19-2/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMUCNUYKVASIRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00353907 | |
| Record name | 5-(3-methoxyphenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00353907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
331989-50-5 | |
| Record name | 5-(3-methoxyphenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00353907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![methyl 4-{[(1E)-(5-chloro-2-hydroxyphenyl)methylene]amino}benzoate](/img/structure/B3060317.png)



![(3-Oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-7-yl)boronic acid pinacol ester](/img/structure/B3060321.png)



![11H-Indeno[1,2-b]quinoline](/img/structure/B3060331.png)

